molecular formula C20H19NO4 B12936671 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12936671
M. Wt: 337.4 g/mol
InChI Key: BFQFBVVDFBGVLM-UHFFFAOYSA-N
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Description

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a chromene core with a carboxylate group and a dimethylphenylamino substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the condensation of 2H-chromene-3-carboxylic acid with 2,3-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an acylating agent, such as acetic anhydride, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The chromene core is known to interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2H-chromene-2-one: A chromene derivative with similar structural features but different substituents.

    3-(1′-(2′-Phenylhydrazono)ethyl)-2H-2-chromen-2-one: Another chromene derivative with a phenylhydrazone group.

Uniqueness

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific combination of a dimethylphenylamino group and a chromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-13-6-5-8-17(14(13)2)21-19(22)12-25-20(23)16-10-15-7-3-4-9-18(15)24-11-16/h3-10H,11-12H2,1-2H3,(H,21,22)

InChI Key

BFQFBVVDFBGVLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2)C

Origin of Product

United States

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